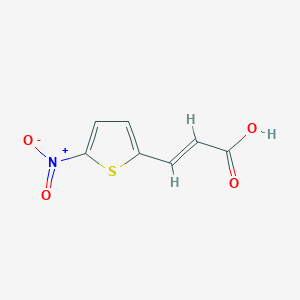

3-(5-Nitrothiophen-2-yl)acrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178900. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJCRPJUZLOCIE-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17163-22-3, 50868-70-7 | |

| Record name | 17163-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(5-Nitrothiophen-2-yl)acrylic acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(5-Nitrothiophen-2-yl)acrylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, focusing on the robust and widely applicable Knoevenagel-Doebner condensation reaction. This guide will provide a detailed, field-proven experimental protocol, an analysis of the reaction mechanism, and a discussion of the key experimental parameters. Furthermore, we will explore the physicochemical properties of the title compound and its potential applications, particularly in the development of novel therapeutic agents, drawing parallels with structurally related nitro-heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical entity.

Introduction and Discovery Context

While a singular, definitive publication marking the initial discovery of this compound is not readily apparent in the historical literature, its synthesis is firmly rooted in the classical Knoevenagel condensation, a reaction first reported by Emil Knoevenagel in 1898. The subsequent Doebner modification, which utilizes pyridine as a solvent and often a catalytic amount of a base like piperidine with malonic acid, allows for the direct synthesis of α,β-unsaturated carboxylic acids from aldehydes, accompanied by decarboxylation.[1] The application of this reliable carbon-carbon bond-forming reaction to heterocyclic aldehydes such as 5-nitro-2-thiophenecarboxaldehyde represents a logical and effective strategy for the synthesis of the title compound.

The significance of this compound and its derivatives lies in the well-established biological activity of nitro-substituted heterocycles.[2] Nitroaromatic compounds are a cornerstone in medicinal chemistry, with notable examples including nitrofurantoin (an antibacterial) and metronidazole (an antiprotozoal agent). The nitro group often acts as a bio-reducible moiety, leading to the in-situ generation of reactive nitrogen species that can induce cellular damage in pathogenic organisms. The thiophene ring, a bioisostere of benzene and furan, offers a unique scaffold that can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of this compound via Knoevenagel-Doebner Condensation

The synthesis of this compound is most efficiently achieved through the Knoevenagel-Doebner condensation of 5-nitro-2-thiophenecarboxaldehyde with malonic acid. This reaction is typically catalyzed by a weak base, such as piperidine, in a pyridine solvent, which also facilitates the decarboxylation of the intermediate.

Causality Behind Experimental Choices

-

5-nitro-2-thiophenecarboxaldehyde: The starting aldehyde. The strongly electron-withdrawing nitro group at the 5-position activates the aldehyde group towards nucleophilic attack, making the reaction more facile.[3]

-

Malonic Acid: The active methylene compound. The two carboxylic acid groups make the central methylene protons acidic and readily deprotonated by a weak base to form a nucleophilic enolate.

-

Pyridine: Serves as both the solvent and a basic catalyst. Its high boiling point is suitable for reactions requiring heating. In the Doebner modification, it is the solvent of choice.

-

Piperidine: A more basic catalyst than pyridine, used in catalytic amounts to facilitate the initial deprotonation of malonic acid and the subsequent condensation.

Reaction Mechanism

The reaction proceeds through a series of well-understood steps:

-

Enolate Formation: Piperidine deprotonates malonic acid to form the nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 5-nitro-2-thiophenecarboxaldehyde.

-

Aldol Addition: A tetrahedral intermediate is formed.

-

Dehydration: Elimination of a water molecule leads to the formation of an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Under the reaction conditions (heating in pyridine), the dicarboxylic acid intermediate readily loses a molecule of carbon dioxide to yield the final product, this compound.

Visualizing the Synthesis Workflow

Caption: Generalized experimental workflow for the Knoevenagel-Doebner synthesis.

Detailed Experimental Protocol

Materials:

-

5-nitro-2-thiophenecarboxaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated or 6M)

-

Distilled water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-2-thiophenecarboxaldehyde (1 equivalent).

-

Add malonic acid (1.5 to 2 equivalents) to the flask.

-

Add anhydrous pyridine to dissolve the reactants.

-

To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Slowly and carefully, pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Stir the acidic mixture for 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities. A subsequent wash with cold ethanol can also be performed.

-

Dry the product under vacuum to obtain crude this compound.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 17163-22-3 | [1] |

| Molecular Formula | C₇H₅NO₄S | [1] |

| Molecular Weight | 199.18 g/mol | [1] |

| Appearance | Gray to brown solid | [4] |

| Melting Point | 253 °C | [4] |

| pKa (Predicted) | 3.90 ± 0.10 | [4] |

| LogP (Predicted) | 1.7541 | [1] |

Applications in Drug Development and Materials Science

The structural motifs present in this compound — a nitro-substituted heterocycle and an acrylic acid moiety — make it a versatile precursor for the synthesis of compounds with potential biological activity and for materials science applications.

Antimicrobial and Antituberculosis Potential

Nitro-heterocyclic compounds are a well-established class of antimicrobial agents.[2] The furan analog, 3-(5-nitro-2-furyl)acrylic acid, and its derivatives have demonstrated antibacterial, antifungal, and antialgal activities.[5] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic metabolites that can damage DNA and other vital cellular components.

Derivatives of 5-nitrothiophene have been investigated for their potential as antituberculosis agents.[2] Given the urgent need for new drugs to combat multidrug-resistant tuberculosis, this compound represents a valuable starting point for the development of novel anti-TB drug candidates. The acrylic acid moiety can be readily converted to esters, amides, and other derivatives, allowing for the systematic exploration of structure-activity relationships.

Polymer and Materials Science

The acrylic acid functional group allows for the incorporation of the 5-nitrothiophene moiety into polymers via polymerization reactions. Such polymers could exhibit interesting electronic, optical, or biological properties. For instance, polymers containing nitroaromatic groups can be used in the development of sensors or materials with non-linear optical properties.

Conclusion

This compound is a readily accessible and highly valuable heterocyclic building block. Its synthesis via the Knoevenagel-Doebner condensation is a robust and scalable process, making it an attractive starting material for both academic research and industrial applications. The presence of the nitrothiophene core strongly suggests its potential in the development of new antimicrobial and antituberculosis agents. Further research into the synthesis of its derivatives and the evaluation of their biological activities is a promising avenue for the discovery of new therapeutic leads.

References

Technical Guide: Structural Elucidation of 3-(5-Nitrothiophen-2-yl)acrylic acid via FT-IR and Mass Spectrometry

Abstract

This technical guide provides a comprehensive analytical framework for the structural characterization of 3-(5-Nitrothiophen-2-yl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. We delve into the application of two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document moves beyond procedural outlines to explore the causal relationships between molecular structure and spectral output. Detailed, field-tested protocols for Attenuated Total Reflectance (ATR) FT-IR and Electron Ionization Mass Spectrometry (EI-MS) are presented, coupled with an in-depth analysis of the expected spectral features. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar nitroaromatic compounds.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₇H₅NO₄S, Molecular Weight: 199.18 g/mol ) is a conjugated system featuring a thiophene ring substituted with a nitro group and an acrylic acid moiety.[1] The convergence of these functional groups imparts unique electronic and chemical properties, making it a valuable scaffold in drug discovery and a building block for novel polymers. Unambiguous structural confirmation is a prerequisite for any meaningful downstream application. FT-IR provides a rapid, non-destructive "fingerprint" of the molecule's functional groups, while mass spectrometry offers precise molecular weight determination and crucial structural insights through fragmentation analysis. This guide will systematically dissect the application of these techniques to provide a self-validating analytical workflow.

Molecular Structure and Vibrational Landscape: FT-IR Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational transitions of a molecule upon absorption of infrared radiation. The resulting spectrum is a unique representation of the covalent bonds present, making it an invaluable tool for functional group identification.

Theoretical Underpinnings of Vibrational Modes

The structure of this compound presents several key functional groups, each with characteristic vibrational frequencies:

-

Carboxylic Acid (-COOH): This group is distinguished by a very broad O-H stretching vibration, typically spanning 2500-3300 cm⁻¹, due to extensive hydrogen bonding in the solid state.[2][3] The carbonyl (C=O) stretch is also a prominent, sharp peak, generally appearing between 1690-1760 cm⁻¹.[4][5] Conjugation with the adjacent double bond and thiophene ring is expected to lower this frequency.

-

Nitro Group (-NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (typically stronger) around 1500-1560 cm⁻¹ and a symmetric stretch (weaker) around 1300-1370 cm⁻¹.

-

Thiophene Ring: This aromatic heterocycle displays C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching in the 1400-1600 cm⁻¹ region, and C-S stretching vibrations, which can be weaker and appear in the fingerprint region.[6][7]

-

Alkene (-C=C-): The carbon-carbon double bond of the acrylic acid moiety will have a stretching vibration, though it may be of variable intensity and can overlap with the aromatic C=C stretching bands.

Experimental Protocol: ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.[8][9]

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Instrumentation: A standard FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

Background Collection: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the empty ATR crystal. This is a critical step to account for atmospheric (CO₂, H₂O) and instrumental contributions.

-

Sample Application: Place a small amount (typically 1-5 mg) of the powdered sample onto the center of the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong, well-defined spectrum.[10]

-

Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. Perform a baseline correction if necessary.

Caption: ATR-FT-IR Experimental Workflow.

Predicted FT-IR Data and Interpretation

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Broad, Strong |

| ~3100 | C-H stretch (aromatic/vinylic) | Thiophene/Alkene | Medium |

| ~1700 | C=O stretch (conjugated) | Carboxylic Acid | Strong, Sharp |

| 1600 - 1400 | C=C stretch | Thiophene/Alkene | Medium |

| 1560 - 1500 | N-O asymmetric stretch | Nitro Group | Strong |

| 1370 - 1300 | N-O symmetric stretch | Nitro Group | Medium |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Medium |

| 950 - 910 | O-H out-of-plane bend | Carboxylic Acid | Broad, Medium |

The presence of the extremely broad O-H stretch overlapping with C-H stretches, combined with a strong carbonyl peak and two distinct absorptions in the nitro group region, would provide compelling evidence for the compound's structure.[4][11]

Molecular Ion and Fragmentation: Mass Spectrometry Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable fragmentation patterns that are invaluable for structural elucidation.[13][14]

Principles of Electron Ionization (EI)

In the EI source, the gaseous sample molecule is bombarded with high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺).[15] The excess energy deposited during ionization causes the molecular ion to undergo fragmentation, breaking into smaller, stable charged fragments and neutral radicals. The mass spectrometer then separates these ions based on their m/z, generating a mass spectrum.

Experimental Protocol: GC-MS with EI Source

While direct insertion probes can be used, coupling with Gas Chromatography (GC) is common for ensuring sample purity prior to analysis.[14]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Procedure:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities.

-

Ionization: As the pure compound elutes from the GC column, it enters the MS ion source and is ionized by a 70 eV electron beam.

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

References

- 1. chemscene.com [chemscene.com]

- 2. tutorchase.com [tutorchase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. agilent.com [agilent.com]

- 10. youtube.com [youtube.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystallographic Data of 3-(5-Nitrothiophen-2-yl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystallographic data of 3-(5-Nitrothiophen-2-yl)acrylic acid, a compound of interest in medicinal chemistry and materials science. By dissecting its three-dimensional structure at the atomic level, we can glean crucial insights into its physicochemical properties, potential biological activity, and solid-state behavior. This document serves as a comprehensive resource, detailing not only the crystallographic parameters but also the underlying scientific principles and experimental methodologies.

Introduction: The Significance of Molecular Structure

In the realm of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. The crystal structure of a compound dictates a multitude of its properties, including solubility, stability, dissolution rate, and bioavailability. For a molecule like this compound, which possesses several functional groups capable of engaging in intermolecular interactions, a detailed crystallographic analysis is indispensable. This guide will delve into the synthesis, crystallization, and ultimately, the single-crystal X-ray diffraction analysis of this compound, providing a foundational understanding for its further development and application. Nitro-substituted heterocycles are a well-established class of compounds with diverse biological activities, and a thorough characterization of their solid-state properties is a critical step in rational drug design.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

This compound can be synthesized via a Knoevenagel condensation reaction between 5-nitrothiophene-2-carbaldehyde and malonic acid. This reaction is typically carried out in the presence of a weak base, such as pyridine or piperidine, which acts as a catalyst.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reactant Mixture: To a solution of 5-nitrothiophene-2-carbaldehyde in a suitable solvent such as ethanol or toluene, add an equimolar amount of malonic acid.

-

Catalyst Addition: Add a catalytic amount of pyridine or piperidine to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then acidified, causing the product to precipitate.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For this compound, slow evaporation of a saturated solution is a common and effective method.

Experimental Protocol: Crystallization

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. A common choice is a mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane).

-

Saturated Solution: Prepare a saturated solution of the purified compound by dissolving it in the chosen solvent system at an elevated temperature.

-

Slow Evaporation: Filter the hot solution to remove any insoluble impurities and then allow the solution to cool slowly to room temperature. The container should be loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once well-formed crystals appear, they can be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for this compound

The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 893788 .[1] This entry provides the definitive experimental data from a crystal diffraction study.[1]

Table 1: Crystallographic Data and Structure Refinement Details

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not publicly available without a CCDC license |

| b (Å) | Data not publicly available without a CCDC license |

| c (Å) | Data not publicly available without a CCDC license |

| α (°) | 90 |

| β (°) | Data not publicly available without a CCDC license |

| γ (°) | 90 |

| Volume (ų) | Data not publicly available without a CCDC license |

| Z | 4 |

| Calculated Density (g/cm³) | Data not publicly available without a CCDC license |

| R-factor (%) | Data not publicly available without a CCDC license |

Note: Access to the detailed numerical data within the CCDC requires an appropriate license. The provided table structure is based on standard crystallographic reports.

Analysis of the Crystal Structure: Insights into Intermolecular Interactions

While the precise bond lengths and angles are contained within the CCDC deposition file, a general analysis of the structure reveals key features that govern its solid-state packing and properties.

Molecular Conformation

The molecule is likely to be largely planar due to the presence of the conjugated system extending from the thiophene ring through the acrylic acid moiety. The nitro group may be slightly twisted out of the plane of the thiophene ring. The carboxylic acid group will adopt a conformation that allows for efficient hydrogen bonding.

Hydrogen Bonding Network

The most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically results in the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids.

Caption: Schematic of a typical carboxylic acid dimer formed via hydrogen bonding.

π-π Stacking Interactions

The planar aromatic thiophene rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions, along with the hydrogen bonding network, will dictate the overall packing of the molecules in the crystal.

Implications for Drug Development and Materials Science

A comprehensive understanding of the crystallographic data of this compound has several important implications:

-

Polymorphism: The existence of different crystalline forms (polymorphs) can have a profound impact on the properties of a pharmaceutical compound. This crystallographic data provides the basis for identifying and characterizing any potential polymorphs.

-

Solubility and Dissolution: The strength of the intermolecular interactions in the crystal lattice, as revealed by the crystallographic data, directly influences the solubility and dissolution rate of the compound.

-

Rational Drug Design: The precise molecular conformation and the nature of the intermolecular interactions provide valuable information for computational modeling and the design of new analogs with improved properties.

-

Materials Science: For applications in materials science, such as in the development of organic semiconductors or nonlinear optical materials, the crystal packing and the orientation of the molecules are of critical importance.

Conclusion

The crystallographic data of this compound, accessible through the Cambridge Crystallographic Data Centre, provides a foundational atomic-level understanding of its solid-state structure. This technical guide has outlined the synthesis, crystallization, and the principles of single-crystal X-ray diffraction that lead to this crucial data. The analysis of the molecular conformation and intermolecular interactions, particularly hydrogen bonding and potential π-π stacking, offers invaluable insights for researchers in drug development and materials science. This knowledge is a critical component in the rational design and development of new chemical entities with tailored properties and functions.

References

A Technical Guide to the Quantum Chemical Analysis of 3-(5-Nitrothiophen-2-yl)acrylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the quantum chemical analysis of 3-(5-Nitrothiophen-2-yl)acrylic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. The methodologies described herein are designed to be self-validating and grounded in established theoretical principles, offering a reliable pathway for researchers to predict molecular behavior, understand reactivity, and guide further experimental work. Key analyses include geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. All quantitative data are summarized for clarity, and workflows are visualized to enhance understanding.

Introduction: The Rationale for Computational Scrutiny

This compound (NT-AA) belongs to a class of nitro-substituted heterocyclic compounds that are scaffolds of significant interest in drug development. The presence of the nitrothiophene moiety, a known pharmacophore, combined with a conjugated acrylic acid side chain, suggests a rich electronic landscape ripe for exploration. Understanding the fundamental molecular properties of NT-AA is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe these properties with high accuracy. By simulating the molecule at the electronic level, we can determine its most stable three-dimensional structure, predict its spectroscopic signatures (e.g., infrared spectrum), and map its electronic characteristics, such as sites susceptible to electrophilic or nucleophilic attack. This in-silico approach accelerates research by providing deep molecular insights that can guide synthesis, predict metabolic pathways, and inform the design of new derivatives with enhanced properties. This guide outlines a complete computational workflow for achieving this.

Theoretical Foundation: Density Functional Theory (DFT)

The core of our computational approach is Density Functional Theory (DFT), a method that has become a cornerstone of modern computational chemistry for its exceptional balance of accuracy and computational cost.[1][2] DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

The accuracy of a DFT calculation is primarily determined by two components:

-

The Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For this guide, we select the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional.[3][4] B3LYP is renowned for its robust performance across a wide range of organic molecules, providing reliable geometries and energetic information.[2][5]

-

The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. We employ the 6-311++G(d,p) Pople-style basis set.[6] This triple-zeta basis set offers significant flexibility. The inclusion of diffuse functions ("++") is critical for accurately describing the electron density far from the nuclei, important for the electronegative oxygen and nitrogen atoms, while polarization functions ("d,p") allow for non-spherical distortion of the electron clouds, essential for describing chemical bonds accurately.[7][8]

Computational Methodology: A Step-by-Step Protocol

This section details the complete, self-validating workflow for the quantum chemical analysis of NT-AA. The protocol is designed for execution using a computational chemistry package like Gaussian 16.[9][10]

Workflow Overview

The computational process follows a logical sequence to ensure the final data is derived from a physically meaningful molecular state.

References

- 1. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atomistica.online [atomistica.online]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. psicode.org [psicode.org]

- 8. gaussian.com [gaussian.com]

- 9. gaussian.com [gaussian.com]

- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activity Screening of 3-(5-Nitrothiophen-2-yl)acrylic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the synthetic compound 3-(5-Nitrothiophen-2-yl)acrylic acid. The unique structural characteristics of this molecule, which combines a nitrothiophene moiety with an acrylic acid backbone, suggest a strong potential for a range of biological effects, including antimicrobial and anticancer activities. This document outlines detailed, field-proven protocols for evaluating its efficacy as an antibacterial, antifungal, and cytotoxic agent. Beyond procedural steps, this guide delves into the scientific rationale behind the experimental design, the anticipated mechanisms of action, and the interpretation of potential outcomes. The methodologies are presented to ensure self-validating and reproducible results, grounded in established scientific principles and supported by authoritative references. Visual workflows and data presentation formats are included to facilitate clear understanding and implementation in a drug discovery and development setting.

Introduction: The Rationale for Screening this compound

The quest for novel therapeutic agents is a cornerstone of biomedical research, driven by the rise of drug-resistant pathogens and the need for more effective and targeted cancer therapies. The compound this compound presents a compelling candidate for biological activity screening due to the convergence of two key pharmacophores: the nitrothiophene ring and the acrylic acid moiety.

The Nitrothiophene Core: Nitroaromatic and nitroheterocyclic compounds are a well-established class of antimicrobials. Their mechanism of action often involves bioreduction of the nitro group by microbial nitroreductases to form reactive nitrogen species, including nitric oxide, which are toxic to the cell.[1][2] Specifically, 5-nitrothiophenes have demonstrated potent activity against Mycobacterium tuberculosis, where they are activated by the F420-dependent nitroreductase Ddn to release nitric oxide.[3][4][5] This mode of action suggests a potential for broad-spectrum antibacterial activity. In E. coli, nitroreductases NfsA and NfsB are known to activate nitro-heterocyclic compounds.[1][2]

The Acrylic Acid Moiety: Acrylic acid and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[6][7] The α,β-unsaturated carbonyl system in acrylic acid is a Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular processes.

The conjugation of these two moieties in this compound suggests the possibility of a synergistic or multi-faceted mechanism of action, making it a prime candidate for comprehensive biological screening.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Knoevenagel-Doebner condensation .[8][9] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.

Reaction Scheme:

5-Nitrothiophene-2-carboxaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as pyridine or piperidine, often with a co-catalyst like boric acid to improve yields.[9] The reaction is typically heated to drive the condensation and subsequent decarboxylation to yield the final acrylic acid product.

Caption: Synthesis via Knoevenagel-Doebner Condensation.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 5-nitrothiophene-2-carboxaldehyde and a molar excess (typically 1.5-2 equivalents) of malonic acid in a suitable solvent such as pyridine, which also acts as the catalyst.

-

Catalyst Addition (Optional): A catalytic amount of piperidine or boric acid can be added to enhance the reaction rate.

-

Reaction: Heat the mixture under reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into an excess of cold, dilute hydrochloric acid. This will precipitate the crude product.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound. This involves primary screens for broad activity followed by more detailed secondary assays to determine potency and selectivity.

Caption: Tiered Biological Activity Screening Workflow.

Antibacterial Activity Screening

The initial screening for antibacterial activity can be performed using the Kirby-Bauer disk diffusion method for a qualitative assessment, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

-

Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[12]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

| Parameter | Description | Reference Standard |

| Method | Broth Microdilution | CLSI/EUCAST[2][5] |

| Media | Mueller-Hinton Broth | Standardized |

| Inoculum Density | 5 x 10^5 CFU/mL | 0.5 McFarland Standard |

| Incubation | 37°C for 18-24 hours | Standardized |

| Endpoint | No visible growth | Visual Inspection |

Table 1: Key Parameters for Antibacterial Susceptibility Testing.

Antifungal Activity Screening

The antifungal activity can be assessed using a broth microdilution method adapted for fungi, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]

Experimental Protocol: Antifungal Broth Microdilution

-

Fungal Strains: A panel of clinically relevant yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus) should be used.

-

Inoculum Preparation: Prepare a standardized inoculum of each fungal strain in RPMI-1640 medium.

-

Compound Preparation: Prepare serial dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at 35°C for 24-48 hours (yeasts) or up to 72 hours (molds).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control, which can be assessed visually or spectrophotometrically.[15]

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent primary screen for anticancer activity.[1][3][4]

Experimental Protocol: MTT Assay

-

Cell Lines: A human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) should be used for the primary screen.[10][16] A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

-

Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Parameter | Description | Reference |

| Assay Principle | Reduction of MTT by mitochondrial dehydrogenases | [1][3] |

| Cell Lines | Panel of human cancer and non-cancerous cells | [10][16] |

| Treatment Duration | 24-72 hours | [4] |

| Detection | Colorimetric (Absorbance at 570 nm) | [1] |

| Endpoint | IC50 (50% inhibitory concentration) | [16] |

Table 2: Key Parameters for the MTT Cytotoxicity Assay.

Potential Mechanisms of Action

Based on the chemical structure of this compound, several mechanisms of action can be hypothesized.

Antibacterial Mechanism: Nitroreductase Activation and Nitric Oxide Production

The primary mechanism of antibacterial action is likely to be the reduction of the nitro group by bacterial nitroreductases.[1][2] This process generates reactive nitrogen species, including nitric oxide (NO), which is a potent antimicrobial agent that can damage DNA, proteins, and lipids.[5][17][18]

Caption: Proposed Antibacterial Mechanism of Action.

Anticancer Mechanism: Induction of Oxidative Stress

In cancer cells, the nitro group can also be reduced, leading to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9][19] Cancer cells often have a higher basal level of ROS, making them more susceptible to further oxidative stress, which can trigger apoptosis (programmed cell death).[20] The acrylic acid moiety may also contribute to cytotoxicity by acting as a Michael acceptor, depleting intracellular glutathione and further sensitizing the cells to oxidative stress.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial biological activity screening of this compound. The outlined protocols for antibacterial, antifungal, and anticancer evaluation are based on established and validated methodologies to ensure the generation of reliable and reproducible data. The elucidation of its biological activity profile will be a critical first step in determining the potential of this compound as a lead for the development of new therapeutic agents. Positive results from this initial screening would warrant more in-depth studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. chemscene.com [chemscene.com]

- 13. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbiologyjournal.org [microbiologyjournal.org]

- 15. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (E)-3-(5-Phenylthiophen-2-YL)acrylic acid | 58267-95-1 | Benchchem [benchchem.com]

- 18. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Evaluating the antimicrobial and anti-biofilm activity of three synthetic antimicrobial Citropin analogs and their ability to fight against Staphylococcus aureus and Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-Nitrothiophen-2-yl)acrylic acid

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of a nitro group, particularly in the 5-position, often imparts significant biological activity, frequently through bio-reductive activation mechanisms.[3][4] This guide focuses on 3-(5-Nitrothiophen-2-yl)acrylic acid, a molecule combining the nitrothiophene core with an acrylic acid side chain. While direct pharmacological data on this specific compound is sparse, its structural motifs suggest several plausible and compelling therapeutic avenues. This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based strategy to systematically investigate and validate its potential therapeutic targets. We will delve into the scientific rationale and provide detailed experimental protocols for exploring its efficacy in antimicrobial and anticancer applications, focusing on three high-potential target classes: bacterial nitroreductases, the glycolysis pathway, and protein kinases.

Introduction: The Scientific Premise

This compound is a small molecule with distinct chemical features that suggest a high potential for biological activity. The core structure consists of:

-

A Thiophene Ring: A five-membered aromatic heterocycle containing sulfur, which is isosteric to a benzene ring and is a common feature in drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[1]

-

A Nitro Group (-NO₂): An electron-withdrawing group that is central to the mechanism of many antimicrobial and anticancer prodrugs. It can be reduced by specific enzymes to form highly reactive cytotoxic species.[3][5]

-

An Acrylic Acid Moiety (-CH=CH-COOH): A Michael acceptor and a carboxylic acid group, which can participate in hydrogen bonding and covalent interactions with biological targets, and is a feature in some kinase and tubulin inhibitors.[6]

Given these features, a rational drug discovery approach points toward three primary hypotheses for the compound's therapeutic action, which will form the core of this investigative guide.

Target Class I: Bacterial Nitroreductases (Antimicrobial Applications)

Scientific Rationale

The most direct therapeutic hypothesis for a nitroaromatic compound is selective toxicity toward organisms that can activate it. Many pathogenic bacteria and some protozoa possess flavin-containing nitroreductase (NTR) enzymes that are absent in mammalian cells.[5][7] These enzymes catalyze the NAD(P)H-dependent, two- or four-electron reduction of a nitroaromatic group to form cytotoxic hydroxylamines and other reactive nitrogen species.[8] This bio-activation leads to oxidative stress, DNA damage, and ultimately, cell death in the target microbe. This selective activation forms the basis for a powerful antimicrobial strategy with a potentially wide therapeutic window.

Experimental Workflow: Nitroreductase Substrate Validation

The primary question is whether this compound is a substrate for bacterial nitroreductases. A cell-free enzymatic assay is the most direct method to determine this.

Caption: Proposed mechanism of selective bacterial toxicity.

This protocol is adapted from commercially available kits and standard biochemical methods.[7][8]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.2.

-

Enzyme: Recombinant nitroreductase from a relevant bacterial species (e.g., E. coli NfsB). Prepare a 1 mg/mL stock in Assay Buffer and dilute to a working concentration (e.g., 10 µg/mL).

-

Cofactor: 10 mM NADH or NADPH solution in Assay Buffer.

-

Test Compound: Prepare a 100 mM stock of this compound in DMSO. Serially dilute in Assay Buffer to create a range of concentrations (e.g., 1 µM to 1 mM).

-

Control Substrate: A known nitroreductase substrate like CB1954 can be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

50 µL of Assay Buffer.

-

10 µL of Test Compound dilution (or DMSO for vehicle control).

-

20 µL of recombinant Nitroreductase working solution.

-

-

Incubate at 37°C for 5 minutes to pre-warm the mixture.

-

Initiate the reaction by adding 20 µL of the NADH/NADPH solution.

-

Immediately measure the absorbance at 340 nm (for NADH/NADPH depletion) using a plate reader.

-

Continue to take kinetic readings every 30 seconds for 15-30 minutes.

-

-

Data Analysis and Interpretation:

-

Calculate the rate of NADH/NADPH oxidation (decrease in A₃₄₀) for each concentration of the test compound.

-

The rate of cofactor consumption is directly proportional to the nitroreductase activity with the compound as a substrate.

-

A dose-dependent increase in the rate of NADH oxidation confirms that this compound is a substrate for the enzyme.

-

Self-Validation: Run parallel wells without the enzyme to ensure the observed activity is enzyme-dependent and not due to non-specific chemical reduction. Run wells without the test compound to establish the baseline enzyme activity.

-

Target Class II: Glycolysis Pathway (Anticancer Applications)

Scientific Rationale

A hallmark of many cancer cells is a metabolic shift toward aerobic glycolysis, known as the Warburg effect.[9] Even in the presence of oxygen, these cells favor metabolizing glucose to lactate rather than through oxidative phosphorylation. This high glycolytic rate is a vulnerability that can be exploited for therapeutic intervention. The structurally related compound, 3-(5-nitro-2-furyl)acrylic acid, has been shown to exert its antimicrobial effects by inhibiting glycolysis.[10] It is therefore highly plausible that this compound could function similarly, making it a candidate for an anticancer agent that targets cellular bioenergetics.

Experimental Workflow: Glycolysis Inhibition Screening

The most straightforward method to screen for glycolysis inhibition is to measure the production of its end product, L-Lactate, in cultured cancer cells.

Caption: Step-by-step workflow for assessing glycolysis inhibition.

This protocol is based on commercially available glycolysis assay kits.[3]

-

Cell Culture:

-

Seed a high-glycolysis cancer cell line (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of ~50,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 2-deoxyglucose, a known glycolysis inhibitor).

-

Incubate for a defined period (e.g., 4 hours).

-

-

L-Lactate Measurement:

-

After incubation, carefully collect 10 µL of the culture medium from each well for analysis.

-

Follow the manufacturer's instructions for the L-Lactate assay kit. Typically, this involves adding the medium to a reaction mix containing lactate dehydrogenase and a probe that generates a colorimetric or fluorescent signal in the presence of NADH produced from lactate oxidation.

-

Incubate the reaction at room temperature for 30 minutes.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis and Interpretation:

-

Generate a standard curve using the provided L-Lactate standards.

-

Calculate the concentration of L-Lactate in each sample.

-

A dose-dependent decrease in lactate production indicates inhibition of the glycolytic pathway.

-

Self-Validation: To ensure the observed effect is not due to general cytotoxicity, run a parallel plate and perform a cell viability assay (e.g., CCK-8 or MTT) with the same compound concentrations and incubation time.[11] A true glycolysis inhibitor will reduce lactate production at concentrations that are not immediately cytotoxic.

-

Target Class III: Protein Kinases (Anticancer Applications)

Scientific Rationale

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer, making them one of the most important classes of oncology drug targets.[4] Thiophene-containing molecules have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases (e.g., VEGFR-2) and intracellular kinases.[8][12] The acrylonitrile derivatives of thiophene have also shown potent kinase inhibitory activity.[12] Given this precedent, it is logical to screen this compound against a broad panel of kinases to identify potential targets.

Experimental Workflow: High-Throughput Kinase Profiling

Identifying an unknown kinase target requires a broad, unbiased approach. Large-scale kinase profiling services (kinome scans) are the industry standard for this purpose.

Caption: A tiered approach from broad screening to cellular validation.

-

Primary Screen (Kinome Profiling):

-

Objective: To identify which of the ~400-500 human kinases the compound binds to.

-

Methodology: Submit the compound to a commercial service (e.g., Eurofins Discovery's KINOMEscan®).[13] These assays typically use a competitive binding displacement principle. The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.

-

Data Output: Results are usually provided as percent inhibition or percent of control for each kinase.

-

-

Secondary Screen (Biochemical IC₅₀ Determination):

-

Objective: To determine the potency of the compound against the primary hits identified in the kinome scan.

-

Methodology: For each primary hit kinase, perform a dose-response biochemical assay. This can be done in-house or through a service provider. The assay measures the enzymatic activity of the kinase (phosphorylation of a substrate) in the presence of varying concentrations of the inhibitor.

-

Data Output: An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each hit kinase.

-

-

Tertiary Screen (Cell-Based Target Validation):

-

Objective: To confirm that the compound inhibits the target kinase inside a living cell.[14]

-

Methodology (Example: Cellular Phosphorylation Assay):

-

Select a cell line that expresses the target kinase and where the downstream substrate phosphorylation is well-characterized.

-

Culture the cells and treat with a range of concentrations of this compound for 1-2 hours.

-

If the pathway is activated by a growth factor (e.g., EGF for EGFR), stimulate the cells accordingly.

-

Lyse the cells and collect the protein lysate.

-

Perform a Western blot or ELISA using an antibody specific for the phosphorylated form of the kinase's substrate.

-

A dose-dependent decrease in the phosphorylation signal confirms that the compound is engaging and inhibiting the target kinase in a cellular context.

-

-

Quantitative data from kinase screening should be summarized for clear comparison.

Table 1: Hypothetical Kinase Profiling Results for this compound

| Kinase Target | Primary Screen (% Inhibition @ 1 µM) | Biochemical IC₅₀ (nM) | Cellular Phospho-Substrate IC₅₀ (nM) |

| VEGFR-2 | 95% | 75 | 250 |

| PDGFRβ | 88% | 150 | 600 |

| SRC | 65% | 800 | > 5000 |

| ERK5 | 52% | > 10,000 | Not Determined |

Summary and Future Directions

This guide proposes a structured, hypothesis-driven approach to elucidate the therapeutic potential of this compound. By systematically investigating its activity as a substrate for bacterial nitroreductases, an inhibitor of cellular glycolysis, and an inhibitor of protein kinases, researchers can efficiently identify its most promising mechanism of action. Positive results in any of these assays would provide a strong foundation for further drug development efforts, including:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties (ADME).

-

In Vivo Efficacy Studies: Testing the compound in animal models of bacterial infection or cancer.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular interactions with the validated target.

The structural alerts within this compound are compelling. The experimental pathways detailed herein provide the necessary tools to translate this chemical promise into validated biological function and, potentially, a novel therapeutic agent.

References

- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycolysis Assay Kit, MAK439, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Glycolysis Inhibitor Screening Identifies the Bis-geranylacylphloroglucinol Protonophore Moronone from Moronobea coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to CAS Number 17163-22-3 and Related Pharmaceutical Intermediates

A Note on Chemical Identification: It is imperative for researchers and scientists to begin any chemical investigation with the unambiguous identification of the substance . The Chemical Abstracts Service (CAS) number is a cornerstone of this process. The user has requested information on CAS number 17163-22-3 . Our initial investigation reveals that this CAS number is assigned to the compound 3-(5-Nitrothiophen-2-yl)acrylic acid [1][2].

However, the specified audience—researchers, scientists, and drug development professionals—and the request for an in-depth technical guide suggest a potential interest in a different class of molecule: Boc-protected piperidine derivatives, which are common scaffolds in medicinal chemistry. Specifically, compounds like tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate are highly relevant to this field. These compounds have different CAS numbers, such as 769944-78-7 and 443998-65-0[3][4].

Given this context, this guide will be presented in two parts. Part 1 will detail the properties and known hazards of the compound officially assigned CAS number 17163-22-3. Part 2 will provide a comprehensive guide to tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, a representative of the likely intended class of molecules, reflecting its significance in drug discovery.

Part 1: CAS 17163-22-3 - this compound

Introduction and Chemical Identity

This compound, also known by its synonym NSC 178900, is a nitrated thiophene derivative[1]. Its structure incorporates a nitro group, a thiophene ring, and an acrylic acid moiety, making it a potentially useful intermediate in organic synthesis.

Key Identifiers:

-

Chemical Name: (E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid[1]

-

Synonyms: 3-(5-Nitro-2-thienyl)-2-propenoic Acid, 5-Nitro-2-thiopheneacrylic Acid, NSC 178900[1][2]

-

CAS Number: 17163-22-3

Physicochemical Properties

The available data for this compound is summarized in the table below. This information is crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Melting Point | 251-252 °C (decomposes) | [1] |

| Boiling Point | 392.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.576 g/cm³ (Predicted) | [1] |

| Flash Point | 191 °C (Predicted) | [1] |

| pKa | 3.90 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in Dichloromethane, DMSO, Methanol | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Applications and Synthesis

This compound is primarily utilized as a chemical intermediate. Its documented applications include its use as a parasiticide in veterinary medicine and as an intermediate in the synthesis of Necrosulfonamide analogues for pharmaceutical research[1]. The presence of multiple functional groups—a carboxylic acid, an olefin, a nitro group, and a thiophene ring—provides several handles for further chemical modification[2].

Hazard Assessment and Safe Handling

-

Nitro Compounds: Aromatic nitro compounds can be toxic and are often skin and eye irritants. They may also be harmful if inhaled or ingested.

-

Carboxylic Acids: Carboxylic acids can be corrosive or irritating to the skin and eyes.

-

Acrylic Acid Derivatives: These can be respiratory tract irritants.

Recommended General Safety Precautions:

-

Handle in a well-ventilated area, preferably a chemical fume hood[5].

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[6][7].

-

Avoid formation of dust and aerosols[6].

-

Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[5][8][9].

Part 2: A Guide to tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate

This compound is a quintessential building block in modern drug discovery, frequently employed in the synthesis of complex molecules targeting a range of therapeutic areas[10][11]. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, making it a valuable intermediate[12].

Introduction and Chemical Identity

tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate is a piperidine derivative where the nitrogen is protected by a Boc group, and the 4-position is substituted with a 4-bromophenyl group. This structure is a common motif in medicinal chemistry.

Key Identifiers for a Representative Analog (tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate):

-

Chemical Name: tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate[4]

-

Synonyms: 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE[13]

-

Molecular Formula: C₁₆H₂₃BrN₂O₂[4]

-

Molecular Weight: 355.27 g/mol [6]

-

CAS Number: 443998-65-0[4]

Physicochemical Properties

The properties of these intermediates are well-documented, facilitating their use in synthetic chemistry labs.

| Property | Value (for C₁₆H₂₂BrNO₂) | Source(s) |

| Molecular Weight | 340.25 g/mol | [3] |

| Boiling Point | 398.5 ± 42.0 °C | [14][15] |

| Density | 1.283 ± 0.06 g/cm³ | [14][15] |

| Appearance | White to off-white powder/solid | [16] |

| Storage | Room temperature, in a dry, cool, and well-ventilated place | [8][17] |

Role in Drug Discovery & Synthesis

The true utility of this scaffold lies in its synthetic versatility. The Boc-protecting group is stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid) to reveal the piperidine nitrogen for further functionalization. The bromophenyl moiety is a key handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures[18]. This makes it an invaluable intermediate in the synthesis of targeted therapies, including PROTACs (PROteolysis TArgeting Chimeras)[17].

Comprehensive Hazard Analysis and GHS Classification

Based on available Safety Data Sheets, this class of compounds presents several hazards that must be managed appropriately. The GHS classification for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (CAS 443998-65-0) is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][6] |

Pictograms:

Experimental Protocol: Reductive Amination for Synthesis

The following is a representative, step-by-step protocol for the synthesis of a related compound, 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE, via reductive amination. This method highlights a common and crucial transformation in medicinal chemistry.

Objective: To synthesize 1-Boc-4-(4-bromo-phenylamino)-piperidine from 4-bromoaniline and N-Boc-4-piperidone.

Materials:

-

4-Bromoaniline (8.3 g, 48 mmol)

-

N-Boc-4-piperidone (8.0 g, 40 mmol)

-

Sodium triacetoxyborohydride (Na(OAc)₃BH) (12.7 g, 60 mmol)

-

Acetic acid (AcOH) (3.5 mL, 60 mmol)

-

Dichloromethane (CH₂Cl₂)

-

1 N Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

To a suitable reaction vessel, add 4-bromoaniline, N-Boc-4-piperidone, and dichloromethane.

-

Stir the mixture to dissolve the solids.

-

Add acetic acid to the solution.

-

Carefully add sodium triacetoxyborohydride in portions to control any effervescence.

-

Stir the reaction mixture at room temperature (approx. 25°C) for 17 hours[13].

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Quench the reaction by slowly adding 1 N NaOH solution until the aqueous layer is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers.

-

Dry the combined organic layers over anhydrous sodium sulfate[13].

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a dichloromethane/hexanes solvent system to yield the final amine product[13].

Hazard Mitigation and Workflow

A systematic approach to hazard assessment and control is critical when working with potentially hazardous pharmaceutical intermediates. The following diagram illustrates a logical workflow for safe handling in a laboratory setting.

Caption: Logical workflow for hazard assessment and control.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-N-Boc-4-(4-bromophenyl)piperidine | C16H22BrNO2 | CID 27281782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. afgsci.com [afgsci.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. innospk.com [innospk.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 14. biosynce.com [biosynce.com]

- 15. 1-N-Boc-4-(4-Bromophenyl)piperidine | CAS#:769944-78-7 | Chemsrc [chemsrc.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. medchemexpress.com [medchemexpress.com]

- 18. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid via Knoevenagel Condensation

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Heterocyclic Intermediate

3-(5-Nitrothiophen-2-yl)acrylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a nitro-substituted thiophene ring conjugated to an acrylic acid moiety, makes it a precursor for a variety of pharmacologically active compounds and functional materials.[1][2] The synthesis of this α,β-unsaturated acid is efficiently achieved through the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[3][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of this compound from 5-nitro-2-thiophenecarboxaldehyde and malonic acid. We will employ the Doebner modification of the Knoevenagel condensation.[3][6] This elegant one-pot reaction utilizes pyridine as the solvent and a catalytic amount of piperidine as the base. The choice of malonic acid as the active methylene component is strategic; under the reaction conditions, the condensation is followed by a spontaneous, pyridine-assisted decarboxylation, directly yielding the desired acrylic acid derivative and simplifying the purification process.[3][6][7]

The Knoevenagel-Doebner Reaction Mechanism

The reaction proceeds through a well-established, base-catalyzed mechanism. Understanding these steps is crucial for optimizing conditions and troubleshooting.

Causality of Reagent Roles:

-

5-Nitro-2-thiophenecarboxaldehyde: The electrophile. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Malonic Acid: The active methylene compound, serving as the nucleophile precursor. The two adjacent carboxyl groups sufficiently acidify the methylene protons, allowing for their removal by a weak base.

-

Piperidine: A secondary amine that acts as the weak base catalyst.[7][8] Its role is to deprotonate malonic acid, generating the reactive carbanion (enolate) nucleophile. A strong base is avoided as it could induce self-condensation of the aldehyde.[3]

-

Pyridine: Functions as both the reaction solvent and a co-catalyst that facilitates the final decarboxylation step of the intermediate dicarboxylic acid.[6][7]

The Mechanistic Pathway:

-

Enolate Formation: Piperidine abstracts an acidic α-proton from malonic acid to form a resonance-stabilized enolate ion.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 5-nitro-2-thiophenecarboxaldehyde.

-